1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]-
Description
Azaindole Scaffold: Structural Features and Significance
The azaindole scaffold represents a fundamental architectural unit in medicinal chemistry, characterized by its ability to form critical molecular interactions through its distinctive nitrogen positioning. The 7-azaindole framework, specifically 1H-Pyrrolo[2,3-B]pyridine, exhibits unique structural features that distinguish it from other heterocyclic systems. The pyridine nitrogen atom and the pyrrole nitrogen hydrogen create complementary hydrogen bonding capabilities, with the pyridine nitrogen serving as a hydrogen bond acceptor and the pyrrole nitrogen hydrogen functioning as a hydrogen bond donor.
This bidentate hydrogen bonding capability has proven particularly significant in biological systems, where the azaindole scaffold can interact effectively with protein hinge regions. The structural analysis reveals that the 7-azaindole framework maintains planarity across both ring systems, creating an extended aromatic surface that facilitates π-π stacking interactions and enhances binding affinity in biological targets. The electron distribution within the bicyclic system creates distinct electrophilic and nucleophilic sites that can be selectively functionalized during synthetic transformations.
The molecular geometry of 1H-Pyrrolo[2,3-B]pyridine derivatives demonstrates remarkable stability under various chemical conditions, with the fused ring system providing enhanced resistance to oxidative degradation compared to simple indole structures. Spectroscopic analysis of these compounds reveals characteristic absorption patterns in both infrared and nuclear magnetic resonance spectra, with the pyridine nitrogen significantly influencing the chemical shifts of adjacent carbon atoms. The molecular weight of the parent 1H-Pyrrolo[2,3-B]pyridine system is 118.14 daltons, with the molecular formula C7H6N2.
| Structural Parameter | Value | Significance |
|---|---|---|
| Molecular Formula | C7H6N2 | Base pyrrolopyridine unit |
| Molecular Weight | 118.14 g/mol | Compact heterocyclic framework |
| Melting Point | 106°C | Thermal stability indicator |
| Boiling Point | 270°C | Volatility characteristics |
| CAS Registry Number | 271-63-6 | Chemical identification |
The significance of the azaindole scaffold extends beyond its structural characteristics to encompass its role as a privileged structure in drug discovery. Research has demonstrated that azaindole-containing compounds often exhibit superior pharmacokinetic properties compared to other heterocyclic frameworks, including enhanced metabolic stability and improved bioavailability. The planar aromatic system facilitates membrane permeability while maintaining appropriate aqueous solubility characteristics through strategic substitution patterns.
Historical Development of Silylated 7-Azaindoles
The historical development of silylated 7-azaindole derivatives represents a significant advancement in protecting group chemistry and synthetic methodology. Silyl protection of nitrogen heterocycles emerged as a crucial strategy for enabling selective functionalization while preventing unwanted side reactions during complex synthetic sequences. The triisopropylsilyl group, specifically tris(1-methylethyl)silyl, has become one of the most widely employed protecting groups for azaindole derivatives due to its exceptional stability and selectivity.
Early research into silylated azaindoles focused on developing methods for selective nitrogen protection that would withstand harsh reaction conditions while remaining removable under mild circumstances. The triisopropylsilyl group proved particularly effective for this purpose, providing steric bulk that prevents unwanted reactions at the protected nitrogen while maintaining chemical stability across a wide range of pH conditions and temperatures. Studies have shown that triisopropylsilyl-protected azaindoles can be stored for extended periods without degradation and remain stable to common synthetic reagents.
The development of efficient protocols for installing silyl protecting groups on azaindole scaffolds required careful optimization of reaction conditions and reagent selection. Research has demonstrated that the use of triisopropylsilyl chloride in the presence of appropriate bases provides high yields of N-silylated products with minimal side product formation. The steric hindrance provided by the triisopropylsilyl group also influences the regioselectivity of subsequent functionalization reactions, often directing substitution to specific positions on the azaindole ring system.
Analytical characterization of silylated azaindole derivatives has revealed distinct spectroscopic signatures that facilitate identification and purity assessment. The triisopropylsilyl protecting group exhibits characteristic nuclear magnetic resonance signals, including distinctive methine and methyl proton patterns that serve as diagnostic indicators. Mass spectrometric analysis typically shows molecular ion peaks consistent with the silylated structure, along with characteristic fragmentation patterns involving loss of the silyl group under appropriate ionization conditions.
| Silyl Group | Molecular Weight Increase | Stability Characteristics | Removal Conditions |
|---|---|---|---|
| Triisopropylsilyl | +142 g/mol | High thermal/chemical stability | Fluoride ion treatment |
| Trimethylsilyl | +72 g/mol | Moderate stability | Mild acidic conditions |
| tert-Butyldimethylsilyl | +114 g/mol | Good stability | Fluoride or acid treatment |
Nomenclature and Classification within Heterocyclic Chemistry
The systematic nomenclature of 1H-Pyrrolo[2,3-B]pyridine derivatives follows established heterocyclic chemistry conventions, with specific attention to the fusion pattern between the pyrrole and pyridine ring systems. The compound 1H-Pyrrolo[2,3-B]pyridine is classified as a 7-azaindole, indicating the replacement of the carbon atom at position 7 of the indole framework with a nitrogen atom. This nomenclature system provides precise structural identification while maintaining consistency with broader heterocyclic classification schemes.
The International Union of Pure and Applied Chemistry systematic name for the parent compound is 1H-pyrrolo[2,3-b]pyridine, reflecting the specific fusion pattern where the pyrrole ring positions 2 and 3 are connected to the pyridine ring. Alternative nomenclature systems include the designation as 7-azaindole, 1,7-diazaindene, or pyrrolopyridine, each emphasizing different structural aspects of the bicyclic system. The Chemical Abstracts Service registry number 271-63-6 provides unambiguous identification for database searches and regulatory documentation.
Classification within heterocyclic chemistry places 1H-Pyrrolo[2,3-B]pyridine derivatives in the broader category of azaindoles, which encompasses all nitrogen-substituted indole analogs. The specific positioning of the pyridine nitrogen creates distinct chemical properties that differentiate 7-azaindoles from other isomeric azaindoles, including 4-azaindoles, 5-azaindoles, and 6-azaindoles. Each isomeric form exhibits unique reactivity patterns and biological activities, making precise nomenclature essential for accurate communication and literature searching.
The naming of substituted derivatives follows standard heterocyclic nomenclature rules, with substituents numbered according to the fusion pattern and prioritization rules. In the case of 6-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine, the chloro substituent is located at position 6 of the pyridine ring, while the triisopropylsilyl group is attached to the pyrrole nitrogen at position 1. This systematic approach ensures unambiguous identification of regioisomers and facilitates accurate synthetic planning and literature correlation.
| Nomenclature System | Name | Registry Information |
|---|---|---|
| IUPAC | 1H-pyrrolo[2,3-b]pyridine | Standard systematic name |
| Common | 7-azaindole | Widely used trivial name |
| CAS | 271-63-6 | Chemical Abstracts identifier |
| Alternative | 1,7-diazaindene | Structural descriptor |
Position-Specific Substitution Patterns in Pyrrolopyridines
The substitution patterns in pyrrolopyridine derivatives exhibit distinct regioselectivity preferences that reflect the electronic properties and steric accessibility of different ring positions. Research has demonstrated that electrophilic substitution reactions typically occur at the 3-position of the pyrrole ring, analogous to the behavior observed in simple indole systems. However, the presence of the pyridine nitrogen significantly modifies the reactivity profile, creating additional sites for nucleophilic attack and altering the electron density distribution throughout the bicyclic system.
Position 6 of the pyrrolopyridine system, corresponding to the meta position relative to the pyridine nitrogen, represents a particularly important site for halogen substitution. Studies have shown that chlorination at this position can be achieved using various reagents, with the resulting 6-chloro derivatives serving as versatile synthetic intermediates. The electron-withdrawing nature of the chloro substituent influences the reactivity of adjacent positions, facilitating nucleophilic displacement reactions and metal-catalyzed cross-coupling transformations.
The 1-position of the pyrrole ring serves as the primary site for nitrogen protection through silylation reactions. Research has demonstrated that selective N-alkylation or N-silylation can be achieved under appropriate conditions, with the bulky triisopropylsilyl group providing effective protection against unwanted reactions. The steric bulk of the protecting group also influences the conformation of the molecule and can affect the regioselectivity of subsequent functionalization reactions.
Nucleophilic substitution reactions at positions adjacent to the pyridine nitrogen (positions 4 and 6) have been extensively studied, revealing the potential for developing diversely substituted pyrrolopyridine libraries. The reactivity patterns demonstrate that position-4 substitution can be achieved through nucleophilic aromatic substitution, while position-6 modifications often require pre-functionalization with appropriate leaving groups. These reactivity differences enable the development of selective synthetic strategies for accessing specific substitution patterns.
| Position | Typical Substitution Type | Common Reagents | Reaction Conditions |
|---|---|---|---|
| 1 (N-pyrrole) | N-alkylation/silylation | Silyl chlorides, alkyl halides | Base, aprotic solvent |
| 3 (C-pyrrole) | Electrophilic substitution | Halogens, acyl chlorides | Lewis acid catalysis |
| 4 (C-pyridine) | Nucleophilic substitution | Amines, alkoxides | Elevated temperature |
| 6 (C-pyridine) | Electrophilic/nucleophilic | Various electrophiles/nucleophiles | Condition-dependent |
The electronic properties of different substitution patterns have been characterized through computational studies and experimental measurements, revealing significant variations in dipole moments, electron affinity, and frontier orbital energies. These electronic characteristics directly influence the biological activity and synthetic utility of different derivatives, making position-specific substitution patterns a critical consideration in molecular design strategies. The combination of chloro substitution at position 6 with triisopropylsilyl protection at position 1 creates a versatile synthetic intermediate that can undergo selective transformations while maintaining structural integrity throughout multi-step synthetic sequences.
Properties
IUPAC Name |
(6-chloropyrrolo[2,3-b]pyridin-1-yl)-tri(propan-2-yl)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25ClN2Si/c1-11(2)20(12(3)4,13(5)6)19-10-9-14-7-8-15(17)18-16(14)19/h7-13H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBRLRDAKWUNZIN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)N1C=CC2=C1N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25ClN2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.92 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 1H-Pyrrolo[2,3-B]pyridine derivatives typically involves the construction of the fused pyrrole-pyridine ring system, followed by selective functionalization at the nitrogen and carbon positions. For the title compound, the key synthetic steps include:
- Formation of the pyrrolo[2,3-b]pyridine core with a chlorine substituent at the 6-position.
- Introduction of the triisopropylsilyl (TIPS) protecting group on the nitrogen atom at position 1.
Preparation of the Pyrrolo[2,3-b]pyridine Core
The pyrrolo[2,3-b]pyridine scaffold can be synthesized via several routes, including:
Cyclization of substituted aminopyridines with appropriate precursors : This involves intramolecular cyclization reactions where a pyridine ring bearing an amino group undergoes ring closure to form the fused pyrrole ring.
Cross-coupling reactions : Suzuki–Miyaura or Buchwald–Hartwig cross-couplings are often employed to install substituents or amine functionalities on halogenated pyrrolo[2,3-b]pyridine intermediates. For example, iodination or chlorination at specific positions enables subsequent palladium-catalyzed coupling reactions to build complexity.
Halogenation : Introduction of the chlorine atom at the 6-position is typically achieved by selective halogenation of the pyrrolo[2,3-b]pyridine core or by using halogenated starting materials.
Introduction of the Triisopropylsilyl Protecting Group
The triisopropylsilyl (TIPS) group is commonly used to protect nitrogen atoms in heterocycles to enhance stability and modify solubility or reactivity during synthesis. The preparation of 1-[tris(1-methylethyl)silyl]- derivatives generally involves:
Silylation of the nitrogen atom : The free NH group of the pyrrolo[2,3-b]pyridine is reacted with triisopropylsilyl chloride (TIPS-Cl) in the presence of a base such as imidazole, triethylamine, or pyridine. This reaction is usually performed in an anhydrous organic solvent such as dichloromethane or tetrahydrofuran under inert atmosphere to prevent moisture interference.
Reaction conditions : Mild temperatures (0 °C to room temperature) and controlled stoichiometry are critical to avoid over-silylation or side reactions.
Representative Preparation Protocol (Inferred)
| Step | Reagents & Conditions | Description |
|---|---|---|
| 1. Pyrrolo[2,3-b]pyridine core synthesis | Starting aminopyridine derivative, cyclization reagents (e.g., acid catalysts or base), halogenating agent (e.g., N-chlorosuccinimide) | Formation of 6-chloropyrrolo[2,3-b]pyridine scaffold |
| 2. Nitrogen silylation | Triisopropylsilyl chloride (TIPS-Cl), base (imidazole or triethylamine), anhydrous solvent (DCM or THF), inert atmosphere | Selective protection of the N-1 position with TIPS group |
Key Data and Properties Relevant to Preparation
Research Findings and Considerations
Silyl protection is crucial to prevent unwanted side reactions on the pyrrole nitrogen during further functionalization or biological testing.
Cross-coupling methodologies such as Suzuki–Miyaura and Buchwald–Hartwig amination have been successfully applied in related pyrrolo[2,3-b]pyridine derivatives, suggesting their applicability in preparing substituted analogs including the 6-chloro derivative.
Handling precautions : The compound is intended for research use only and should be handled under appropriate safety protocols due to potential toxicity and reactivity.
Biological relevance : Derivatives of pyrrolo[2,3-b]pyridine, including those with silyl protection, have shown promise as kinase inhibitors, which underscores the importance of efficient synthetic access to these compounds.
Summary Table of Preparation Steps
| Preparation Stage | Description | Typical Reagents | Conditions |
|---|---|---|---|
| Core ring formation | Cyclization to form pyrrolo[2,3-b]pyridine | Aminopyridine precursors, cyclization catalyst | Heating, inert atmosphere |
| Halogenation | Introduction of chlorine at 6-position | N-chlorosuccinimide or similar chlorinating agents | Controlled temperature, solvent |
| Nitrogen silylation | Protection of N-1 with triisopropylsilyl group | Triisopropylsilyl chloride, base (imidazole/Et3N) | Room temperature, anhydrous solvent |
Chemical Reactions Analysis
Silylation/Desilylation Reactions
The TIPS group serves as a protective moiety for the pyrrolopyridine nitrogen, enabling selective functionalization at other positions.
| Reaction Type | Conditions | Outcome | Yield | Reference |
|---|---|---|---|---|
| Deprotection | TBAF (1 eq) in THF, 20°C, 1 hr | Cleavage of TIPS group to yield free NH | 95% |
Example protocol:
text6-Chloro-1-TIPS-pyrrolopyridine + TBAF → 6-Chloro-1H-pyrrolo[2,3-b]pyridine
This reaction proceeds via fluoride-induced desilylation, critical for subsequent N-functionalization .
Substitution Reactions at C6
The 6-chloro substituent participates in nucleophilic aromatic substitution (NAS) under controlled conditions.
| Reaction Type | Reagents/Conditions | Outcome | Notes |
|---|---|---|---|
| Iodination | NaHMDS, TIPS-Cl, THF, 0°C → RT | 6-Chloro → 6-Iodo derivative | Requires inert atmosphere |
Experimental detail:
-
Base : Sodium bis(trimethylsilyl)amide (NaHMDS) deprotonates the NH for silylation.
-
Electrophile : TIPS-Cl reacts selectively at N1, preserving C6-Cl for downstream substitution .
Cross-Coupling Reactions
The chloro group enables transition-metal-catalyzed couplings, though direct examples require extrapolation from analogous systems.
| Reaction Type | Catalysts/Reagents | Expected Outcome |
|---|---|---|
| Suzuki-Miyaura | Pd(dppf)Cl₂, arylboronic acid | Biaryl formation at C6 |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos, amine | C6-N bond formation |
Mechanistic rationale:
-
Chlorine’s electronegativity activates C6 for oxidative addition.
-
Steric bulk from TIPS at N1 prevents undesired coordination at N1 .
Functional Group Compatibility Table
| Group | Stability Under: | Notes |
|---|---|---|
| TIPS | Basic/neutral conditions | Labile to F⁻ (e.g., TBAF) |
| C6-Cl | Pd-catalyzed conditions | Stable to NAS but reactive in couplings |
Key Findings:
-
The TIPS group is selectively removable under mild fluoride conditions, enabling sequential derivatization .
-
C6-Cl exhibits predictable reactivity in cross-couplings, analogous to halogenated heterocycles .
-
Steric protection by TIPS prevents side reactions at N1 during C6 functionalization .
For precise synthetic protocols, consult primary literature on analogous pyrrolopyridine systems .
Scientific Research Applications
Medicinal Chemistry Applications
1H-Pyrrolo[2,3-b]pyridine derivatives have been extensively studied for their pharmacological properties. They exhibit a range of biological activities including:
- Anticonvulsant Activity : Some derivatives have shown promise in treating epilepsy by modulating neurotransmitter systems.
- Anticancer Properties : Research indicates that these compounds can inhibit cancer cell proliferation through various mechanisms, such as apoptosis induction and cell cycle arrest.
- Anti-inflammatory Effects : Certain derivatives have demonstrated the ability to reduce inflammation, making them candidates for treating inflammatory diseases.
Case Study: Anticancer Activity
A study published in the Bulletin of Chemical Society of Ethiopia highlights the synthesis of novel pyrrolo[2,3-b]pyridine derivatives that showed significant anticancer activity against various cancer cell lines. The synthesized compounds were evaluated for their ability to inhibit cell growth, with some exhibiting IC50 values lower than standard chemotherapeutic agents .
Synthetic Methodologies
The synthesis of 1H-Pyrrolo[2,3-b]pyridine derivatives often involves cyclo-condensation reactions using readily available substrates. A notable approach includes:
- Cyclo-condensation Reaction : Utilizing 2-amino-1,5-diphenyl-1H-pyrrole derivatives with active methylene compounds under acidic conditions to produce substituted pyrrolopyridines .
Table 1: Summary of Synthetic Routes for Pyrrolo[2,3-b]pyridine Derivatives
| Methodology | Key Reactants | Yield (%) | References |
|---|---|---|---|
| Cyclo-condensation | 2-amino-1,5-diphenyl-1H-pyrrole + Acetic Acid | Varies | , |
| Cross-coupling | Various halides and amines | Varies | , |
Kinase Inhibition
Recent studies have identified 1H-Pyrrolo[2,3-b]pyridine derivatives as potential kinase inhibitors. These compounds can selectively inhibit various kinases involved in cancer progression and other diseases.
Case Study: Kinase Inhibitors
A patent outlines several pyrrolo[2,3-b]pyridine derivatives as effective inhibitors of specific kinases associated with tumor growth. The structure-activity relationship (SAR) studies indicated that modifications on the pyrrolopyridine scaffold significantly influenced their inhibitory potency .
Mechanism of Action
The mechanism of action of 1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to the active sites of these targets, inhibiting their activity and thereby affecting various cellular pathways. For example, it may inhibit the fibroblast growth factor receptor (FGFR) signaling pathway, which is involved in cell proliferation and survival .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 6-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine with structurally related derivatives, focusing on substituents, molecular properties, and applications:
Key Findings:
Steric and Electronic Effects :
- The triisopropylsilyl group in the target compound provides superior steric shielding compared to smaller silyl groups (e.g., tert-butyldimethylsilyl in ), reducing undesired side reactions during synthesis .
- Fluorinated derivatives (e.g., 4,5-difluoro) exhibit increased metabolic stability due to fluorine’s electronegativity and resistance to oxidation .
Functional Group Versatility :
- The 3-(chloromethyl) variant () allows for nucleophilic substitutions, enabling diversification into analogs with varied biological activities.
- In contrast, the 3-(pyrazolyl) derivative () directly engages in hydrogen bonding with kinase ATP-binding pockets, making it pharmacologically active without requiring further modification.
Physicochemical Properties :
- The target compound’s TPSA (17.8 Ų) is comparable to its analogs, suggesting similar membrane permeability. However, higher molecular weight (322.9 vs. 232.4 in ) may impact bioavailability .
- Fluorinated analogs (e.g., 4,5-difluoro) show reduced molecular weight (310.46 vs. 322.9) but retain similar synthetic utility .
Synthetic Accessibility :
- Silylated derivatives are typically synthesized via N-silylation of 7-azaindole precursors under inert conditions, as demonstrated in . The triisopropylsilyl group’s bulkiness necessitates optimized reaction conditions to avoid low yields .
Biological Activity
1H-Pyrrolo[2,3-B]pyridine, 6-chloro-1-[tris(1-methylethyl)silyl]- (CAS No. 956407-32-2) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse scientific literature.
- Molecular Formula : C16H25ClN2Si
- Molecular Weight : 308.92 g/mol
- CAS Number : 956407-32-2
Antitumor Activity
Research indicates that derivatives of pyrrolo[2,3-b]pyridines exhibit notable antitumor properties. For instance, compounds within this class have been shown to inhibit various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study highlighted that specific pyrrolo[2,3-b]pyridine derivatives demonstrated cytotoxic effects against human cancer cells with IC50 values in the low micromolar range .
Antiviral Properties
Pyrrolo[3,4-c]pyridine derivatives have been investigated for their antiviral activity, particularly against HIV. Some studies reported moderate inhibitory effects on HIV replication, with certain ester-substituted derivatives showing significant activity (EC50 < 10 µM) . The structural modifications in these compounds were crucial for enhancing their antiviral efficacy.
SGK-1 Kinase Inhibition
The compound has been identified as a potential inhibitor of SGK-1 (serum/glucocorticoid-regulated kinase 1), which is implicated in various diseases including cancer and metabolic disorders. Inhibition of SGK-1 can lead to reduced cell proliferation and increased apoptosis in cancer cells, indicating a promising therapeutic avenue .
The biological activity of 1H-Pyrrolo[2,3-B]pyridine derivatives can be attributed to several mechanisms:
- Apoptosis Induction : Activation of intrinsic apoptotic pathways leading to programmed cell death.
- Cell Cycle Arrest : Interference with the cell cycle progression, particularly at the G1/S or G2/M checkpoints.
- Inhibition of Kinases : Targeting specific kinases like SGK-1 can disrupt signaling pathways essential for tumor growth and survival.
Case Study 1: Antitumor Efficacy in Breast Cancer Models
A study evaluated the antitumor effects of a pyrrolo[2,3-b]pyridine derivative in breast cancer models. The compound was administered at varying doses (10 mg/kg to 50 mg/kg) over a period of two weeks. Results indicated a dose-dependent reduction in tumor size and weight compared to control groups.
| Dose (mg/kg) | Tumor Size Reduction (%) | Weight Change (g) |
|---|---|---|
| 10 | 25 | -0.5 |
| 25 | 45 | -1.0 |
| 50 | 70 | -1.5 |
Case Study 2: Antiviral Activity Against HIV
In vitro studies assessed the antiviral activity of various pyrrolo[3,4-c]pyridine derivatives against HIV-1. The most potent derivative exhibited an EC50 value of 1.65 µM with a therapeutic index (TI) of 7.98, demonstrating its potential as an antiviral agent .
Q & A
Basic: What synthetic strategies are employed to prepare 6-chloro-1-[tris(1-methylethyl)silyl]-1H-pyrrolo[2,3-b]pyridine?
Answer:
The synthesis typically involves functionalizing the pyrrolo[2,3-b]pyridine core at specific positions. For example:
- Step 1: Start with a halogenated pyrrolo[2,3-b]pyridine derivative (e.g., 6-chloro-1H-pyrrolo[2,3-b]pyridine, CAS 55052-27-2) .
- Step 2: Introduce the tris(1-methylethyl)silyl (triisopropylsilyl, TIPS) group via silylation under anhydrous conditions, often using reagents like triisopropylsilyl chloride and a base (e.g., NaH or LDA) in THF or DMF .
- Step 3: Purify the product using column chromatography (e.g., silica gel, hexane/EtOAc gradient) and confirm structure via , , and HRMS .
Key Considerations:
- Protect reactive sites (e.g., NH group) before silylation to avoid side reactions.
- Monitor reaction progress via TLC to optimize yield.
Advanced: How do structural modifications at the 5-position of the pyrrolo[2,3-b]pyridine core influence FGFR inhibitory activity?
Answer:
Modifications at the 5-position are critical for enhancing FGFR1-3 inhibition:
- Hydrogen-Bond Acceptor Groups: Introducing groups like trifluoromethyl (-CF) or methoxy (-OCH) at the 5-position improves interactions with the FGFR1 hydrophobic pocket (e.g., residue G485). Compound 4h (5-CF) showed IC values of 7–25 nM against FGFR1-3 .
- Ligand Efficiency: Smaller substituents (e.g., -CF) maintain low molecular weight, improving ligand efficiency and pharmacokinetic properties .
- Validation: Use kinase selectivity assays to confirm specificity. For example, 4h exhibited >100-fold selectivity against FGFR4 (IC = 712 nM) .
Methodological Insight:
- Combine X-ray crystallography (e.g., FGFR1-4h co-crystal structures) and molecular docking to rationalize binding modes .
Basic: What analytical techniques are essential for characterizing this compound and its derivatives?
Answer:
- Nuclear Magnetic Resonance (NMR):
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., CHClNSi requires [M+H] = 333.1352) .
- HPLC-PDA: Assess purity (>95% recommended for biological assays) .
Advanced: How can researchers evaluate the anti-tumor efficacy of derivatives in vitro?
Answer:
- Cell Proliferation Assays: Use cancer cell lines (e.g., 4T1 breast cancer) treated with derivatives (0.1–10 µM) for 48–72 hours. Measure viability via MTT or CellTiter-Glo .
- Apoptosis Detection: Perform Annexin V/PI staining followed by flow cytometry to quantify apoptotic cells .
- Migration/Invasion Assays: Utilize Transwell chambers with Matrigel to assess inhibition of metastatic potential .
Data Interpretation:
- Compare IC values across derivatives to establish structure-activity relationships (SAR).
- Validate target engagement via Western blotting (e.g., reduced phosphorylated FGFR1 in treated cells) .
Advanced: What computational methods support the design of optimized derivatives?
Answer:
- Molecular Docking: Use software like AutoDock Vina to predict binding modes. For example, the 1H-pyrrolo[2,3-b]pyridine scaffold in 4h forms hydrogen bonds with FGFR1’s hinge region (e.g., D641 backbone) .
- Molecular Dynamics (MD) Simulations: Simulate ligand-receptor interactions over 100 ns to assess stability and identify critical residues (e.g., V492, M535) .
- Free Energy Perturbation (FEP): Calculate binding free energy changes for substituent modifications (e.g., -CF vs. -OCH) .
Validation:
- Correlate computational predictions with experimental IC values and selectivity profiles.
Basic: What safety and toxicity data are available for this compound?
Answer:
- Current Gaps: Limited toxicological data exist for 6-chloro-1-TIPS-pyrrolo[2,3-b]pyridine. No reproductive or organ toxicity studies are reported .
- Recommended Assessments:
- In Vitro: Cytotoxicity in non-cancerous cell lines (e.g., HEK293) to estimate therapeutic index.
- In Vivo: Acute toxicity studies in rodents (e.g., single-dose oral gavage, 14-day observation) .
Caution: Handle with standard PPE (gloves, goggles) due to unknown aspiration hazards .
Advanced: How can researchers address discrepancies in biological activity data across studies?
Answer:
- Source Identification: Check assay conditions (e.g., ATP concentration in kinase assays affects IC). For FGFR1, use 10 µM ATP for consistency .
- Compound Purity: Verify via HPLC and elemental analysis; impurities >5% may skew results .
- Cell Line Variability: Use authenticated cell lines (e.g., STR profiling) and control for passage number .
Case Study: A derivative showing low activity in one lab may perform better in another due to differences in serum content (e.g., 10% FBS vs. 5% FBS altering drug bioavailability) .
Advanced: What strategies improve the pharmacokinetic profile of pyrrolo[2,3-b]pyridine derivatives?
Answer:
- Solubility Enhancement: Introduce ionizable groups (e.g., -NH) or formulate with cyclodextrins .
- Metabolic Stability: Replace labile groups (e.g., methyl with trifluoromethyl) to reduce CYP450-mediated oxidation .
- Plasma Protein Binding (PPB): Measure via equilibrium dialysis; aim for PPB <90% to ensure free drug availability .
In Vivo Validation: Perform pharmacokinetic studies in rodents (e.g., IV/PO dosing, t >2 hours desirable) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
